molecular formula C11H11NO B12096025 5-(2,4-Dimethylphenyl)oxazole CAS No. 243455-54-1

5-(2,4-Dimethylphenyl)oxazole

Cat. No.: B12096025
CAS No.: 243455-54-1
M. Wt: 173.21 g/mol
InChI Key: IURMPDFUUFVEQY-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 2,4-dimethylphenyl group at the 5-position. Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .

Industrial Production Methods

Industrial production of oxazoles, including this compound, often employs catalytic processes. For example, the Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base to produce oxazoles in high yields . This method is advantageous due to its high efficiency and the ability to recycle solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Open-chain products.

    Reduction: Cleaved ring products.

    Substitution: Various substituted oxazoles depending on the reagents used.

Scientific Research Applications

5-(2,4-Dimethylphenyl)oxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)oxazole involves its interaction with molecular targets such as enzymes and receptors. For example, oxazole derivatives have been shown to inhibit protein kinases and DNA topoisomerases, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The compound’s ability to form non-covalent interactions with biological macromolecules is key to its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Contains a benzene ring fused to an oxazole ring.

    Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.

    Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

5-(2,4-Dimethylphenyl)oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications .

Properties

CAS No.

243455-54-1

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)-1,3-oxazole

InChI

InChI=1S/C11H11NO/c1-8-3-4-10(9(2)5-8)11-6-12-7-13-11/h3-7H,1-2H3

InChI Key

IURMPDFUUFVEQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=CO2)C

Origin of Product

United States

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